molecular formula C16H18N2O2 B7472117 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide

4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide

Cat. No. B7472117
M. Wt: 270.33 g/mol
InChI Key: FAWQQQWPNMERMY-UHFFFAOYSA-N
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Description

4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide, also known as CTK7A, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide is not fully understood. However, it has been proposed that 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate gene expression. 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has also been shown to reduce beta-amyloid accumulation and improve cognitive function in Alzheimer's disease models. In Parkinson's disease models, 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to protect dopaminergic neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its ability to modulate various signaling pathways and gene expression. However, one limitation of using 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in animal models.

Future Directions

For 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide research include further understanding its mechanism of action and investigating its potential therapeutic applications in other diseases.

Synthesis Methods

4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide can be synthesized through a multistep process involving the reaction of 2,3-dimethylphenylhydrazine with 2-acetyl pyrrole followed by the reaction of the resulting intermediate with methyl chloroformate. The final step involves the reaction of the intermediate with ammonia to yield 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide.

Scientific Research Applications

4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. In Alzheimer's disease, 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to reduce beta-amyloid accumulation and improve cognitive function. In Parkinson's disease, 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to protect dopaminergic neurons from oxidative stress.

properties

IUPAC Name

4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-10-6-5-7-14(11(10)2)17-16(20)15-8-13(12(3)19)9-18(15)4/h5-9H,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWQQQWPNMERMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=CN2C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide

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